2-(4-chloro-3-methylphenoxy)-N-(4-methylpyrimidin-2-yl)acetamide
Overview
Description
2-(4-chloro-3-methylphenoxy)-N-(4-methylpyrimidin-2-yl)acetamide is a synthetic organic compound It is characterized by the presence of a chlorinated phenoxy group and a pyrimidinyl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(4-methylpyrimidin-2-yl)acetamide typically involves the following steps:
Formation of the phenoxy intermediate: This can be achieved by reacting 4-chloro-3-methylphenol with an appropriate halogenated acetic acid derivative under basic conditions.
Coupling with pyrimidinylamine: The phenoxy intermediate is then coupled with 4-methylpyrimidin-2-ylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups.
Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.
Substitution: The chloro group on the phenoxy ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while substitution could introduce various functional groups at the chloro position.
Scientific Research Applications
2-(4-chloro-3-methylphenoxy)-N-(4-methylpyrimidin-2-yl)acetamide could have several applications:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigation as a potential pharmaceutical agent, possibly for its antimicrobial or anticancer properties.
Industry: Use in the development of agrochemicals or materials science.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors, inhibiting their activity. The molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-(4-methylpyrimidin-2-yl)acetamide
- 2-(4-chloro-3-methylphenoxy)-N-(2-methylpyrimidin-4-yl)acetamide
Uniqueness
The unique combination of the chlorinated phenoxy group and the pyrimidinyl acetamide moiety might confer specific properties, such as enhanced binding affinity to certain biological targets or improved stability under various conditions.
Properties
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(4-methylpyrimidin-2-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2/c1-9-7-11(3-4-12(9)15)20-8-13(19)18-14-16-6-5-10(2)17-14/h3-7H,8H2,1-2H3,(H,16,17,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXUGPQQDSYVJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NC(=O)COC2=CC(=C(C=C2)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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